

KAN-101 Gluten Challenge Study in Celiac Disease: Application Notes and Protocols

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical study design for KAN-101, an investigational therapy for celiac disease. The accompanying protocols are based on methodologies reported in the KAN-101 clinical trials and related research, intended to guide researchers in designing similar studies for evaluating targeted immunotherapies for autoimmune disorders.

Introduction to KAN-101 and its Mechanism of Action

KAN-101, developed by Anokion, is an investigational immune tolerance therapy for celiac disease.[1][2] It is designed to induce antigen-specific immune tolerance by delivering a gluten antigen to the liver.[2][3] This approach leverages the liver's natural immune-regulating pathways to re-educate the immune system, aiming to prevent the inflammatory response to gluten ingestion.[4] The therapy is targeted towards individuals with the HLA-DQ2.5 genotype, which is strongly associated with celiac disease. KAN-101 is engineered to target only the part of the immune system that drives celiac disease, unlike broad immunosuppressants. Preclinical studies suggest that KAN-101 may induce immunologic tolerance through several mechanisms, including the selection of antigen-specific T cells, inducing a state of unresponsiveness (anergy) in these cells, and promoting the expansion of regulatory T cells.

Clinical Study Design: The ACeD and ACeD-it Trials



The clinical development of KAN-101 has been evaluated in the ACeD (Assessment of KAN-101 in Celiac Disease) Phase 1 trial and the subsequent ACeD-it (Assessment of KAN-101 in Celiac Disease and Immune Tolerance) Phase 1b/2 trial. These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of KAN-101 in adults with biopsy-confirmed celiac disease who were following a gluten-free diet.

Patient Population

The studies enrolled adults aged 18-70 years with a confirmed diagnosis of celiac disease and the HLA-DQ2.5 genotype. Key inclusion criteria included being on a gluten-free diet for at least one year. Exclusion criteria included refractory celiac disease, selective IgA deficiency, and a positive status for the HLA-DQ8 genotype.

Study Design Overview

The clinical evaluation of KAN-101 has progressed through several phases, incorporating single and multiple ascending dose cohorts, as well as placebo-controlled arms.

- Phase 1 (ACeD Trial NCT04248855): This initial study was a randomized, double-blind, placebo-controlled trial involving 41 individuals with celiac disease on a gluten-free diet. It consisted of two parts: a single ascending dose (SAD) cohort and a multiple ascending dose (MAD) cohort.
- Phase 1b/2 (ACeD-it Trial NCT05574010): This ongoing study is a three-part, multicenter trial.
 - Part A (Phase 1b): An open-label, multiple ascending dose design to further assess safety, tolerability, and pharmacokinetics.
 - Part B and C (Phase 2): Double-blind, placebo-controlled, parallel-group designs to characterize the biomarker response following a gluten challenge, in addition to continued safety, tolerability, and pharmacokinetic assessments.

Dosing and Administration

KAN-101 is administered as an intravenous infusion. In the multiple ascending dose cohorts of the ACeD trial, patients received KAN-101 on days 1, 4, and 7 at dose levels of 0.15, 0.3, and



0.6 mg/kg, or a placebo.

Gluten Challenge

A key component of the study design is a controlled gluten challenge to assess the ability of KAN-101 to modulate the immune response to gluten. In the ACeD trial, the gluten challenge was initiated one week after the completion of dosing and consisted of the oral administration of 9 grams of vital wheat gluten per day for three consecutive days. In the ACeD-it trial, a gluten challenge was performed on day 15.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the KAN-101 clinical trials.

Table 1: Pharmacokinetic Parameters of KAN-101

Parameter	Value	Reference
Systemic Clearance	Within approximately 6 hours	
Geometric Mean Half-life	3.72 min (CV% 6.5) to 31.72 min (83.7%)	

| Accumulation with Repeated Dosing | No accumulation observed | |

Table 2: Key Biomarker Responses to Gluten Challenge

Biomarker	Effect of KAN-101 Treatment	Reference
Gluten-induced Interleukin-2 (IL-2)	Dose-dependent modulation/reduction	
Gliadin-specific T cells	Reduction in response	

| Gut homing CD8+ T cells | Favorable impact | |



Experimental Protocols

The following are detailed methodologies for key experiments cited in the KAN-101 clinical trials.

Protocol 1: Gluten Challenge

Objective: To assess the in vivo immune response to a standardized gluten exposure in study participants.

Materials:

- Vital wheat gluten
- Food-grade vehicle for administration (e.g., applesauce, yogurt)
- · Scale for accurate measurement

Procedure:

- Confirm participant eligibility and obtain informed consent.
- On the designated day of the gluten challenge (e.g., Day 15), administer a pre-measured dose of 9 grams of vital wheat gluten.
- The gluten should be mixed with a suitable food vehicle to ensure palatability and complete consumption.
- Observe the participant for a specified period post-administration to monitor for any immediate adverse events.
- Repeat the gluten administration for a total of three consecutive days, as per the study protocol.
- Collect blood samples for biomarker analysis at pre-defined time points before, during, and after the gluten challenge.
- Record all clinical symptoms and adverse events reported by the participant.



Protocol 2: Measurement of Gluten-Induced Interleukin-2 (IL-2) Release

Objective: To quantify the level of IL-2 in plasma following a gluten challenge as a biomarker of the T-cell response.

Materials:

- Whole blood or plasma samples from study participants
- Commercially available high-sensitivity ELISA or multiplex cytokine assay kit for human IL-2 (e.g., Meso Scale Discovery S-PLEX)
- Microplate reader
- Refrigerated centrifuge

Procedure:

- Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA) at baseline and at specified time points (e.g., 2, 4, and 6 hours) after the gluten challenge.
- Process the blood samples to obtain plasma by centrifugation at 1,000-2,000 x g for 10-15 minutes at 4°C.
- Store plasma samples at -80°C until analysis.
- On the day of analysis, thaw the plasma samples on ice.
- Perform the IL-2 measurement using a high-sensitivity assay according to the manufacturer's instructions. This typically involves:
 - Preparing standards and controls.
 - Adding samples, standards, and controls to the wells of the assay plate.
 - Incubating with detection antibodies.



- Adding a substrate and measuring the resulting signal using a microplate reader.
- Calculate the concentration of IL-2 in each sample based on the standard curve.
- Analyze the data to determine the change in IL-2 levels from baseline following the gluten challenge.

Protocol 3: Analysis of Gliadin-Specific T-cells by ELISpot

Objective: To enumerate the frequency of gliadin-specific T-cells that produce a specific cytokine (e.g., IFN-y) upon stimulation.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
- ELISpot plates pre-coated with anti-cytokine capture antibody (e.g., anti-IFN-y)
- Gliadin peptides for stimulation
- Positive control (e.g., phytohemagglutinin) and negative control (media alone)
- Detection antibody conjugated to an enzyme (e.g., biotinylated anti-cytokine antibody followed by streptavidin-alkaline phosphatase)
- Substrate for color development
- ELISpot plate reader

Procedure:

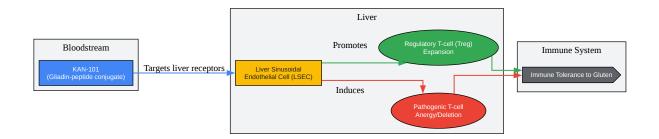
- Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Resuspend PBMCs in complete cell culture medium.
- Add a defined number of PBMCs to the wells of the pre-coated ELISpot plate.
- Stimulate the cells in triplicate with:



- Gliadin peptides
- Positive control
- Negative control
- Incubate the plate at 37°C in a humidified CO2 incubator for the appropriate duration (e.g., 24-48 hours).
- · Wash the plate to remove the cells.
- Add the biotinylated detection antibody and incubate.
- Wash the plate and add the enzyme-conjugate (e.g., streptavidin-alkaline phosphatase).
- Wash the plate and add the substrate to develop the spots. Each spot represents a cytokinesecreting cell.
- Stop the reaction and allow the plate to dry.
- Count the spots in each well using an automated ELISpot reader.
- Calculate the number of gliadin-specific T-cells per million PBMCs by subtracting the average number of spots in the negative control wells from the average number of spots in the gliadin-stimulated wells.

Visualizations Signaling Pathway



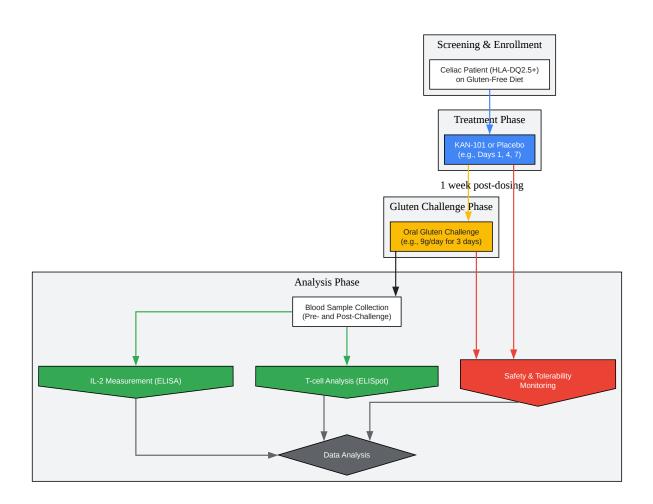


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Caption: KAN-101 Mechanism of Action.

Experimental Workflow





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Caption: KAN-101 Gluten Challenge Experimental Workflow.



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